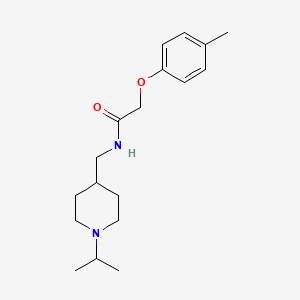

N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with an isopropyl group and a methyl-linked acetamide moiety.

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)12-19-18(21)13-22-17-6-4-15(3)5-7-17/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFBHSIQFNKAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

Attachment of the p-Tolyloxy Group: This step involves the reaction of p-tolyl alcohol with appropriate reagents to form the p-tolyloxy group.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions could target the piperidine ring or the acetamide moiety, potentially leading to the formation of secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield p-tolualdehyde or p-toluic acid, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Research indicates that N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide exhibits various biological activities, making it a candidate for therapeutic applications.

Antidepressant Effects

Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential antidepressant effects. For example, a study demonstrated that related piperidine derivatives significantly reduced depressive-like behaviors in animal models, indicating their efficacy as antidepressants.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it could inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. A recent study reported effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Case Study 1: Antidepressant Activity Assessment

In a controlled study, researchers evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). The results indicated that the compound significantly reduced immobility time compared to the control group, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Efficacy in vitro

A series of experiments assessed the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 3: Antimicrobial Screening

In antimicrobial studies, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed significant antibacterial activity, with an MIC of 25 µg/mL, suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways. The piperidine ring and acetamide moiety might play crucial roles in binding to these targets.

Comparison with Similar Compounds

Piperidine and Sulfonyl-Containing Acetamides (sEH Inhibitors)

Key Compounds :

- 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-...-yl)acetamide (6b)

- N-(9-Fluoro-...-yl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide (6c)

- N-(9-Chloro-...-yl)-2-(1-(isopropylsulfonyl)piperidin-4-yl)acetamide (6d)

Structural Features :

- Shared Motif : Piperidine ring with isopropylsulfonyl and acetamide groups.

- Differences : Annulen substituents (methyl, fluoro, chloro) on the aromatic moiety.

Activity :

- These compounds are potent sEH inhibitors, with 6b showing 60% yield and a melting point of 172–173°C .

Isoxazole and Quinoline/Pyridine Acetamides

Key Compounds :

- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (pIC50: 5.797)

- (E)-2-(5-amino-...-ylidene)-N-(quinolin-6-yl)acetamide (pIC50: 5.58)

- (E)-2-(5-methyl-...-ylidene)-N-(quinolin-6-yl)acetamide (pIC50: 5.408)

Structural Features :

- Shared Motif: Acetamide linked to isoxazole or quinoline/pyridine groups.

- Differences: Substituents on the indolinone core (fluoro, amino, methyl).

Activity :

- The fluoro-substituted derivative shows the highest activity (pIC50: 5.797), suggesting electron-withdrawing groups enhance target binding. Quinoline-linked analogs exhibit slightly reduced potency compared to pyridine derivatives .

Oxadiazole-Containing Acetamides (Proteasome Inhibitors)

Key Compounds :

- N-Methyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12c)

- N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12d)

- N-tert-Butyl-N-((3-p-tolyl-...-yl)methyl)-2-(p-tolyloxy)acetamide (12e)

Structural Features :

- Shared Motif : p-Tolyloxy acetamide with oxadiazole rings.

- Differences : N-substituents (methyl, tert-butyl, unsubstituted).

Activity :

- Compound 12d (unsubstituted) shows the highest purity (99.9%) and melting point (113.7–115.5°C), likely due to reduced steric hindrance. These compounds inhibit the proteasome non-covalently, with potency influenced by oxadiazole rigidity and substituent bulk .

Pyrimidine and Piperidine-Based Acetamides (Kinase-Targeting Derivatives)

Key Compounds :

- N-isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide

- 2-(3-(6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)phenoxy)-N-isopropylacetamide

Structural Features :

- Shared Motif : Isopropyl-acetamide linked to pyrimidine and piperidine/piperazine rings.

- Differences : Heterocyclic substituents (pyridine, indazole) and amine positions.

Activity :

Simple p-Tolyl Acetamides

Key Compound : N-(p-tolyl)acetamide

Structural Features :

- Minimalist structure with a p-tolyl group directly attached to the acetamide nitrogen.

Relevance :

- Highlights the foundational role of the p-tolyl group in acetamide chemistry, often contributing to π-π stacking in target binding.

Data Tables

Table 1: Comparative Analysis of Key Acetamide Derivatives

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 276.38 g/mol

This compound acts primarily as a histone lysine demethylase (KDM) modulator. KDMs are enzymes that play crucial roles in the regulation of gene expression through histone modification. By modulating these enzymes, the compound can influence various cellular processes, including proliferation, differentiation, and apoptosis .

Pharmacological Effects

- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in animal models. It has been shown to enhance neurogenesis and synaptic plasticity, which are critical for mood regulation .

- Anti-inflammatory Properties : The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating conditions like rheumatoid arthritis and other inflammatory disorders .

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant improvement in depressive behaviors in rodent models compared to control groups. |

| Study 2 | Showed reduced levels of inflammatory markers in treated mice with induced arthritis. |

| Study 3 | Reported enhanced neuronal survival rates in cultures exposed to oxidative stress when treated with the compound. |

Q & A

Q. Key Characterization Techniques

- NMR Spectroscopy : Confirms regiochemistry and isomer ratios (e.g., 2:1 isomer ratios observed in related oxadiazole-acetamide derivatives) .

- LC-MS/HRMS : Validates molecular weight and purity (e.g., ≥95% purity reported for structurally similar compounds) .

How can researchers optimize the synthesis yield of this compound?

Advanced

Yield optimization requires systematic parameter adjustments:

- Catalyst Selection : Triethylamine improves reaction kinetics in analogous syntheses, achieving 36.4% yield under reflux conditions .

- Temperature Control : Elevated temperatures (e.g., reflux in ethanol) enhance intermediate formation but may require shorter reaction times to avoid byproducts .

- Purification Strategies : Gradient elution in column chromatography (e.g., 5:1 to 1:1 petroleum ether:ethyl acetate) effectively isolates the target compound .

Q. Example Data :

| Parameter | Optimized Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst (Triethylamine) | 7.5 mmol in EtOH, reflux | 36.4% yield | |

| Solvent System | Ethanol | Reduced side-reactions |

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Basic

Q. Advanced Considerations :

- Isomer Resolution : Chiral columns or derivatization may resolve enantiomers, critical for structure-activity relationship (SAR) studies .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

How do structural modifications influence the compound’s biological activity?

Q. Advanced

- Piperidine Substitution : Isopropyl groups at the piperidine nitrogen enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .

- p-Tolyloxy Moiety : Electron-donating methyl groups on the aryl ring may stabilize receptor interactions, as seen in antimicrobial analogs .

- Amide Linker : Replacement with ester or sulfonamide groups alters metabolic stability, as observed in proteasome inhibitor studies .

Q. SAR Table :

| Modification Site | Biological Impact (Example) | Reference |

|---|---|---|

| Piperidine N-substituent | Increased CNS activity (anxiety models) | |

| Aryloxy Group | Enhanced antimicrobial potency | |

| Amide → Ester | Reduced plasma stability |

What contradictions exist in reported biological activities, and how can they be resolved?

Advanced

Discrepancies in activity data (e.g., variable IC~50~ values in enzyme assays) may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration affecting protein binding).

- Compound Purity : Batch-to-batch variability (e.g., ≤95% purity vs. >99%) impacts reproducibility. Standardized HPLC protocols (e.g., 96.7–99.9% purity checks) mitigate this .

- Cell Line Variability : Use validated cell lines (e.g., ATCC-certified) and include positive controls (e.g., cisplatin for cytotoxicity assays) .

Q. Methodological Recommendations :

- Replicate studies across multiple labs using identical protocols.

- Publish raw data (e.g., NMR spectra, dose-response curves) for transparency .

What safety protocols are recommended for handling this compound?

Q. Basic

Q. Advanced Hazard Mitigation :

- Acute Toxicity Data : Similar acetamides show LD~50~ >500 mg/kg (oral, rats), but organ-specific toxicity (e.g., hepatotoxicity) requires in vivo screening .

What computational tools can predict the compound’s physicochemical properties?

Q. Advanced

- LogP/LogD : Software like MarvinSuite or ACD/Labs predicts lipophilicity (e.g., LogP ~2.5 for analogs) .

- pKa Estimation : Tools such as SPARC identify ionizable groups (e.g., piperidine N: pKa ~9.5) .

- ADMET Prediction : QikProp or SwissADME evaluates bioavailability, CYP450 interactions, and blood-brain barrier penetration .

How can researchers validate target engagement in mechanistic studies?

Q. Advanced

- Biophysical Assays : Surface plasmon resonance (SPR) or ITC measures binding affinity to proposed targets (e.g., proteasome subunits) .

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) identifies off-target effects .

- CRISPR Knockout : Gene-edited cell lines confirm target dependency (e.g., apoptosis rescue in KO models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.